Stereochemical Fidelity: The Z‑Configuration Confirmed by Crystallography vs. Ambiguous Literature Assignments
Prior to the publication of the crystal structure, the assignment of Z‑geometry to 2‑methoxyimino‑3‑oxobutanoate esters relied solely on NMR and IR spectroscopic correlations, which can be ambiguous for oxime ethers [1]. The single‑crystal X‑ray structure of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester provided the first unambiguous, three‑dimensional proof of the Z‑configuration at the C=N bond, resolving historical uncertainty that had persisted across multiple studies from 1967 through 1999 [1]. This crystallographic certainty eliminates the risk of misassignment that accompanies NMR‑only structure proofs for this compound class.
| Evidence Dimension | Stereochemical assignment reliability |
|---|---|
| Target Compound Data | Z‑configuration confirmed by single‑crystal X‑ray diffraction; C=N bond length 1.279 Å; dihedral angle between carboxyl group and N=C–C=O π‑system 93°, confirming absence of electronic conjugation [1] |
| Comparator Or Baseline | Analogous oxime esters historically assigned as Z based only on NMR/IR (Buehler 1967; Karabatsos & Taller 1968; Levy & Nelson 1972; Jirman et al. 1990; Corrêa & Moran 1999) [1] |
| Quantified Difference | Crystallographic R‑factor = 0.045 for 899 independent reflections; unambiguous atomic positions vs. indirect spectroscopic inference [1] |
| Conditions | Single‑crystal X‑ray diffraction, Mo Kα radiation, 291 K, orthorhombic space group Pna2₁ [1] |
Why This Matters
Procurement of a crystallographically authenticated Z‑isomer eliminates the risk of receiving an E‑contaminated batch that would compromise stereosensitive synthetic sequences, directly justifying its selection over NMR‑characterized analogues.
- [1] Lu, J.-Y., Shen, W.-Z., Preut, H. & Arndt, H.-D. (2008). (Z)-Methyl 2-methoxyimino-3-oxobutanoate. Acta Crystallographica Section E, 64, o602. View Source
